molecular formula C14H12F3NO B1298409 2-(Benzyloxy)-5-(trifluoromethyl)aniline CAS No. 117901-14-1

2-(Benzyloxy)-5-(trifluoromethyl)aniline

Cat. No. B1298409
M. Wt: 267.25 g/mol
InChI Key: VKHDZWQPEGTTJC-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-5-(trifluoromethyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C14H12F3NO and a molecular weight of 267.25 .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-5-(trifluoromethyl)aniline” consists of 14 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The exact mass is 267.087097 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Benzyloxy)-5-(trifluoromethyl)aniline” are not available, similar compounds have been used in trifluoromethylarylation of alkenes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.25 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

1. Synthesis and Structural Studies

2-(Benzyloxy)-5-(trifluoromethyl)aniline and related compounds have been utilized in various synthetic and structural studies. For instance, 2-Fluoro-5-(trifluoromethyl)aniline served as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes, enabling the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Additionally, spectroscopic and quantum chemical electronic structure investigations of related compounds like 2-(trifluoromethyl)aniline have been conducted, offering insights into their vibrational, structural, thermodynamic, and electronic properties (Arjunan et al., 2011).

2. Catalysis and Reaction Mechanisms

Compounds similar to 2-(Benzyloxy)-5-(trifluoromethyl)aniline have been instrumental in studying catalysis and reaction mechanisms. For example, 3,5-bis(trifluoromethyl)aniline was used as a directing group in palladium-catalyzed dehydrogenative cross-coupling of benzaldehydes with arenes, leading to the formation of 9-fluorenones (Wang et al., 2019). In another study, an iridium-catalyzed ortho-C(sp2)-H amidation reaction of benzaldehydes with organic azides was developed using 3,5-di(trifluoromethyl)aniline (Mu et al., 2017).

3. Organic Synthesis and Pesticide Development

3,5-Bis-(trifluoromethyl)aniline, a compound closely related to 2-(Benzyloxy)-5-(trifluoromethyl)aniline, was used in the synthetic process of novel pesticides like Bistrifluron, demonstrating its utility in the development of potent growth-retarding agents against pests (Liu An-chan, 2015).

4. Liquid Crystal Research

In the field of liquid crystals, derivatives of similar compounds have been synthesized and studied for their liquid crystalline properties. Research on 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups revealed insights into their phase transitions, textures, and molecular properties (Miyajima et al., 1995).

Safety And Hazards

While specific safety and hazard information for “2-(Benzyloxy)-5-(trifluoromethyl)aniline” is not available, it’s generally advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

properties

IUPAC Name

2-phenylmethoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHDZWQPEGTTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350652
Record name 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-(trifluoromethyl)aniline

CAS RN

117901-14-1
Record name 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BL Bailey, W Nguyen, A Ngo, CD Goodman… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating parasitic disease caused by parasites from the genus Plasmodium. Therapeutic resistance has been reported against all clinically available antimalarials, …
Number of citations: 6 www.sciencedirect.com

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